- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Cas no 2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone)

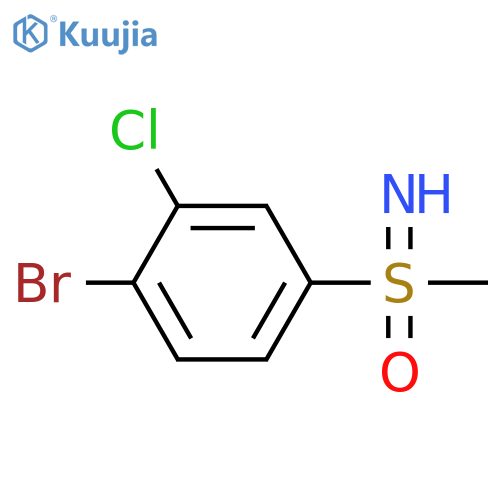

El (4-bromo-3-clorofenil)(imino)metil-lambda6-sulfanona es un compuesto organosulfurado de alta pureza, caracterizado por su estructura molecular estable y reactividad selectiva. Su grupo funcional sulfonilimino (-S(=N)-) lo hace útil en síntesis orgánicas avanzadas, particularmente en reacciones de acoplamiento cruzado y como intermediario en la preparación de compuestos farmacológicamente activos. La presencia de los halógenos (bromo y cloro) en posiciones específicas del anillo aromático confiere propiedades electrónicas particulares, facilitando su uso en química medicinal y en el desarrollo de materiales especializados. Su alta pureza y estabilidad lo convierten en un reactivo valioso para investigaciones en química orgánica y farmacéutica.

2092777-78-9 structure

Nombre del producto:(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone

Número CAS:2092777-78-9

MF:C7H7BrClNOS

Megavatios:268.55857872963

MDL:MFCD30631766

CID:5239448

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Propiedades químicas y físicas

Nombre e identificación

-

- INDEX NAME NOT YET ASSIGNED

- (4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone

-

- MDL: MFCD30631766

- Renchi: 1S/C7H7BrClNOS/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

- Clave inchi: DBFNBLSVIXWWRW-UHFFFAOYSA-N

- Sonrisas: O=S(C)(C1C=C(Cl)C(Br)=CC=1)=N

Propiedades experimentales

- Denso: 1.70±0.1 g/cm3(Predicted)

- Punto de ebullición: 330.5±52.0 °C(Predicted)

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-308890-1g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 1g |

$1019.0 | 2023-09-05 | ||

| Enamine | EN300-308890-5.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 5.0g |

$2673.0 | 2023-02-26 | ||

| Enamine | EN300-308890-10.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 10.0g |

$3362.0 | 2023-02-26 | ||

| Enamine | EN300-308890-1.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 1.0g |

$1019.0 | 2023-02-26 | ||

| Enamine | EN300-308890-2.5g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 2.5g |

$2110.0 | 2023-09-05 | ||

| Enamine | EN300-308890-10g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 10g |

$3362.0 | 2023-09-05 | ||

| Enamine | EN300-308890-5g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 5g |

$2673.0 | 2023-09-05 |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Referencia

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium ethylxanthate , Sodium nitrite , Hydrochloric acid Solvents: Water ; 1.5 h, -5 °C → 75 °C

1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Referencia

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Referencia

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Referencia

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Raw materials

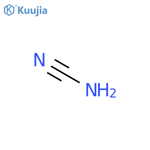

- aminoformonitrile

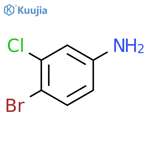

- 4-Bromo-3-chloroaniline

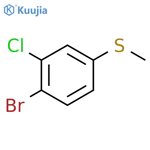

- 1-Bromo-2-chloro-4-methylsulfanyl-benzene

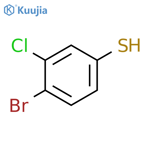

- 4-Bromo-3-chlorobenzenethiol

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Preparation Products

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Literatura relevante

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone) Productos relacionados

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

Proveedores recomendados

Shanghai Jinhuan Chemical CO., LTD.

Miembros de la medalla de oro

Proveedor de China

Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Nanjing Jubai Biopharm

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote